3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone

Physicochemical Property Conformational Flexibility Drug Design

This compound is a critical building block for thrombin inhibitor SAR studies. The benzylsulfonyl moiety provides distinct lipophilicity (ΔXLogP -0.1 vs phenyl) and an extra rotatable bond (3 vs 2), altering target binding and permeability. Even minor sulfonyl substituent changes can cause irreproducible results. Procuring the exact CAS 866038-61-1 in ≥98% purity ensures synthetic route fidelity and assay consistency. Request bulk pricing or custom synthesis today.

Molecular Formula C14H15NO3S
Molecular Weight 277.34
CAS No. 866038-61-1
Cat. No. B2690597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone
CAS866038-61-1
Molecular FormulaC14H15NO3S
Molecular Weight277.34
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)S(=O)(=O)CC2=CC=CC=C2)C
InChIInChI=1S/C14H15NO3S/c1-10-8-11(2)15-14(16)13(10)19(17,18)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,16)
InChIKeyNJCSDSCOEVVWPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(Benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone (CAS 866038-61-1): Core Chemical Identity and Source-Defined Purity for Research Procurement


3-(Benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone (CAS 866038-61-1) is a synthetic, small-molecule 2(1H)-pyridinone derivative bearing a benzylsulfonyl group at the 3-position and methyl substituents at the 4- and 6-positions. Its molecular formula is C14H15NO3S with a molecular weight of 277.34 g/mol [1]. The compound is primarily supplied for research and further manufacturing use, with commercial vendors offering it at certified purities (e.g., 98%) and recommending storage under sealed, dry conditions at 2–8°C . This compound serves as a substituted pyridinone building block, structurally related to intermediates in thrombin inhibitor patents [2].

Why Generic 3-Sulfonyl-4,6-dimethyl-2(1H)-pyridinone Analogs Cannot Substitute for 3-(Benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone


In the 3-sulfonyl-4,6-dimethyl-2(1H)-pyridinone class, even minor changes to the sulfonyl substituent (e.g., replacing the benzyl group with phenyl or substituted phenyl) alter key molecular properties such as lipophilicity, rotatable bond count, and molecular weight. These computed physicochemical differences [1] can influence solubility, membrane permeability, and target binding, making direct functional interchange unreliable without experimental validation. For programs where the benzylsulfonyl moiety is part of a defined SAR or a specific synthetic intermediate, sourcing the exact compound is essential to maintain reproducibility .

Quantitative Comparative Evidence for 3-(Benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone Against Closest Analogs


Increased Rotatable Bond Count Compared to 3-(Phenylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone

3-(Benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone possesses three rotatable bonds, whereas the direct phenylsulfonyl analog (CAS 113123-43-6) has only two. This additional rotatable bond arises from the benzylic CH2-SO2 linkage and may confer greater conformational flexibility, potentially impacting entropic binding penalties or crystalline packing [1].

Physicochemical Property Conformational Flexibility Drug Design

Slightly Reduced Predicted Lipophilicity (XLogP3-AA) Relative to the Phenylsulfonyl Analog

The computed XLogP3-AA value for 3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone is 1.4, compared to 1.5 for 3-(phenylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone [1]. This small but measurable decrease in predicted lipophilicity suggests marginally better aqueous solubility, a key parameter in early drug discovery and in vitro assay compatibility.

Lipophilicity ADME Prediction Lead Optimization

Absence of Baseline Solubility Data Necessitates Caution When Extrapolating from Phenylsulfonyl Analog

The 3-(phenylsulfonyl) analog (CAS 113123-43-6) has a reported experimental solubility of >39.5 µg/mL at pH 7.4 [1]. No experimental solubility data are publicly available for 3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone. Users must not assume equivalent solubility behavior, as the additional methylene group in the benzylsulfonyl moiety could alter crystal lattice energy and hydration.

Aqueous Solubility Experimental vs. Predicted Procurement Risk

Molecular Weight Advantage for Permeability-Driven Design: Comparison with 1-Benzyl-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

3-(Benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone (MW 277.34 g/mol) is significantly smaller than the N-benzylated analog 1-benzyl-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone (CAS 306977-13-9, MW 353.43 g/mol) [1]. This 76.09 g/mol reduction places the benzylsulfonyl compound closer to fragment-like space, favoring it for fragment-based screening or permeability-sensitive targets.

Molecular Weight Rule of Five Fragment-Based Design

Procurement-Driven Application Scenarios for 3-(Benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone


Structure-Activity Relationship (SAR) Exploration of Sulfonyl Substituents in Pyridinone Scaffolds

Medicinal chemistry teams investigating SAR around the 3-sulfonyl position of 4,6-dimethyl-2(1H)-pyridinones can use this compound to evaluate the effect of the benzyl group on target potency and selectivity. The quantifiable differences in lipophilicity (XLogP3-AA 1.4 vs 1.5 for phenyl analog) and rotatable bonds (3 vs 2) provide a rationale for differential binding modes [1].

Synthetic Intermediate for Thrombin Inhibitor or Related Protease Programs

This compound is structurally related to pyridinone intermediates used in the synthesis of thrombin inhibitors, as described in patent EP0835109A1. Procuring the exact benzylsulfonyl derivative ensures fidelity in multi-step synthetic routes where the sulfonyl protecting group or pharmacophore is critical [2].

Physicochemical Profiling and Solubility Assay Development

The absence of experimental solubility data for 3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone (vs. >39.5 µg/mL for the phenylsulfonyl analog) makes it a candidate for customized solubility and formulation studies. Researchers requiring a slightly more polar sulfonyl pyridinone (ΔXLogP -0.1) can benchmark this compound against known analogs in their assay cascades [3].

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